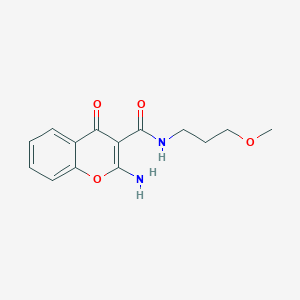

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 3-methoxypropylamine.

Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxycoumarin and 3-methoxypropylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate.

Cyclization: The intermediate undergoes cyclization under controlled conditions, often involving heating and the use of a dehydrating agent, to form the chromene ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino and methoxypropyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted chromene derivatives with various functional groups.

Applications De Recherche Scientifique

Biological Activities

The applications of 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications on the chromene scaffold can enhance anticancer potency. A compound structurally related to this compound showed promising results in inhibiting tumor growth with IC50 values below 1 μM against certain human tumor cells, suggesting that similar derivatives may possess comparable efficacy .

Antimicrobial Properties

Compounds within the chromene family have also been explored for their antimicrobial activities. Various substitutions on the chromene structure have been linked to enhanced effectiveness against bacterial and fungal strains. The presence of functional groups such as methoxypropyl can influence the compound's interaction with microbial targets, potentially leading to improved antimicrobial action .

Antioxidant Activity

Chromene derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The structural features of this compound may contribute to its ability to scavenge free radicals effectively .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving condensation reactions between appropriate aldehydes and cyclic compounds under catalytic conditions. The use of organocatalysts has been reported to facilitate the formation of chromene derivatives efficiently while minimizing environmental impact .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of chromene derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications on the chromene scaffold significantly enhanced cytotoxicity, with some derivatives exhibiting over 80% inhibition at low concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various chromene derivatives, including those related to this compound. The study found that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Mécanisme D'action

The mechanism of action of 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(3-methoxypropyl)benzamide

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

Uniqueness

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Activité Biologique

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This compound features a chromene backbone, known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- CAS Number : 1269531-22-7

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of 4H-chromenes can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cell cycle progression. For instance, a study demonstrated that various substituted 4H-chromenes led to G2/M phase arrest in cancer cell lines, effectively reducing cell proliferation and invasion capabilities .

Table 1: Anticancer Potency of Chromene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.08 | HCT-116 | Apoptosis via caspase activation |

| Compound B | 1.48 | HepG2 | Cell cycle arrest at G2/M phase |

| Compound C | 0.75 | MCF-7 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi. The compound exhibits moderate inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Comparative studies have indicated that chromene derivatives often outperform traditional antibiotics in specific contexts .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Compound D | 21.3 | 1.95 | MRSA |

| Compound E | 20.6 | 3.9 | E. coli |

| Compound F | 18.0 | 5.0 | Candida albicans |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that chromene derivatives can inhibit key inflammatory markers such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing inflammation in vitro .

Table 3: Inhibitory Effects on Inflammatory Markers

| Compound | COX Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| Compound G | 65 | 70 |

| Compound H | 50 | 60 |

Case Studies

- Anticancer Study : A recent investigation into the effects of various chromene derivatives on MCF-7 breast cancer cells revealed that certain compounds not only inhibited cell growth but also induced apoptosis through the mitochondrial pathway, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Assessment : Another study evaluated the efficacy of chromene derivatives against a panel of bacterial strains, highlighting their superior activity against MRSA compared to conventional antibiotics like methicillin .

Propriétés

IUPAC Name |

2-amino-N-(3-methoxypropyl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-8-4-7-16-14(18)11-12(17)9-5-2-3-6-10(9)20-13(11)15/h2-3,5-6H,4,7-8,15H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFRWCYUUGCYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.